Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate
Overview
Description
“Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate” is a chemical compound used in scientific research1. It offers diverse applications due to its unique properties, making it an invaluable resource for various experiments and studies1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate”. However, it’s available for purchase for pharmaceutical testing2, suggesting that its synthesis is achievable in laboratory settings.Molecular Structure Analysis
The molecular structure of a compound provides valuable information about its properties and reactivity. Unfortunately, I couldn’t find specific details about the molecular structure of “Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate” from the available resources.Chemical Reactions Analysis
The analysis of chemical reactions involves understanding the changes that occur during a chemical reaction. Unfortunately, I couldn’t find specific information on the chemical reactions involving “Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide insights into its stability, reactivity, and applications. Unfortunately, I couldn’t find specific information on the physical and chemical properties of “Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate”.Scientific Research Applications
Application in Dipeptide Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues connected by a single peptide bond. They play crucial roles in various biological processes.
- Methods of Application : The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .
- Results or Outcomes : The study resulted in the successful synthesis of dipeptides using this compound. The dipeptides were obtained in satisfactory yields .
Application in Biotin Synthesis
- Scientific Field : Biochemistry .
- Summary of the Application : This compound is used in the synthesis of Biotin, a water-soluble vitamin . Biotin plays an essential role in the metabolic cycle causing catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids .
- Methods of Application : The compound was synthesized from L-cystine in an overall yield of 67% through three steps, which synthesis included esterification, protection of amine and thiol .
- Results or Outcomes : The study resulted in the successful synthesis of Biotin using this compound .
Application in Peptide Synthesis
- Scientific Field : Peptide Chemistry .
- Summary of the Application : This compound is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in various biological processes.
- Methods of Application : The compound is used as a starting material in peptide synthesis with commonly used coupling reagents . TLC analyses were carried out on 0.25 mm thick precoated silica gel plates .
- Results or Outcomes : The study resulted in the successful synthesis of peptides using this compound .
Application in Amino Acid Ionic Liquids
- Scientific Field : Organic Chemistry .
- Summary of the Application : This compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents .
- Methods of Application : The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
- Results or Outcomes : The study resulted in the successful synthesis of Boc-AAILs using this compound .
Application in Antitumor Activity
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : This compound is used in the synthesis of tectochrysin-6-sulfonate, which has antitumor activity .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The study resulted in the successful synthesis of tectochrysin-6-sulfonate using this compound .
Safety And Hazards
Understanding the safety and hazards associated with a chemical compound is crucial for its safe handling and use. Unfortunately, I couldn’t find specific information on the safety and hazards of “Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate”.
Future Directions
The future directions of a chemical compound involve potential applications and areas of research. Unfortunately, I couldn’t find specific information on the future directions of “Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate”.
properties
IUPAC Name |
methyl 5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-ynyl]furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-9-5-6-10-7-8-11(19-10)12(16)18-4/h7-8H,9H2,1-4H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSOSIXZTNVTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC1=CC=C(O1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(3-((tert-butoxycarbonyl)amino)prop-1-yn-1-yl)furan-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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